Bienvenue dans la boutique en ligne BenchChem!

4-(4-Pyridazinyl)benzoic acid

physicochemical properties heterocycle comparison drug design

4-(4-Pyridazinyl)benzoic acid (CAS 207798-85-4) is a biaryl carboxylic acid comprising a benzoic acid moiety directly coupled to the 4-position of a pyridazine ring. The compound serves as a versatile intermediate in medicinal chemistry, owing to its dual hydrogen-bonding capacity from the pyridazine ring and the carboxylic acid anchor point for derivatisation.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B8411630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pyridazinyl)benzoic acid
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=NC=C2)C(=O)O
InChIInChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-6-12-13-7-10/h1-7H,(H,14,15)
InChIKeyMRRBIXZXUTZSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Pyridazinyl)benzoic Acid – A Bifunctional Biaryl Building Block for Kinase-Targeted Drug Discovery


4-(4-Pyridazinyl)benzoic acid (CAS 207798-85-4) is a biaryl carboxylic acid comprising a benzoic acid moiety directly coupled to the 4-position of a pyridazine ring [1]. The compound serves as a versatile intermediate in medicinal chemistry, owing to its dual hydrogen-bonding capacity from the pyridazine ring and the carboxylic acid anchor point for derivatisation. Commercially available at ≥95% purity, it is frequently employed as a synthetic building block for kinase inhibitors, antimicrobial agents, and asymmetric organocatalytic transformations [2][3].

Why 4-(4-Pyridazinyl)benzoic Acid Cannot Be Replaced by Generic Pyridine or Other Diazine Analogs


The pyridazine heterocycle in 4-(4-pyridazinyl)benzoic acid confers physicochemical properties that meaningfully diverge from pyridine, pyrimidine, and pyrazine analogs. Pyridazine possesses the highest dipole moment (4.22 D) among the monocyclic azines—nearly double that of pyridine (2.22 D)—and the weakest basicity (pKa 2.0 vs. 5.2 for pyridine), which directly impacts binding interactions, solubility, and metabolic stability in biological systems [1]. These intrinsic electronic differences mean that swapping the pyridazine ring for a pyridine or other diazine cannot preserve the same pharmacophoric geometry, hydrogen-bonding pattern, or lipophilicity profile, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Evidence for 4-(4-Pyridazinyl)benzoic Acid vs. Closest Analogs


Physicochemical Differentiation: Pyridazine Core vs. Pyridine Core

The pyridazine ring in 4-(4-pyridazinyl)benzoic acid exhibits a dipole moment of 4.22 D and pKa of 2.0, whereas the pyridine ring in 4-(4-pyridyl)benzoic acid has a dipole moment of 2.22 D and pKa of 5.2 [1]. The cLog P values are −0.508 ± 0.206 (pyridazine) vs. 0.836 ± 0.178 (pyridine), indicating that the pyridazinyl analog is considerably more polar and less lipophilic [1]. These differences directly affect aqueous solubility, membrane permeability, and off-target binding profiles.

physicochemical properties heterocycle comparison drug design

CK2 Kinase Inhibition: Pyridazine-Carboxylic Acid vs. Thiazole-Carboxylic Acid Scaffolds

Pyridazine-carboxylic acid derivatives, including structures based on 4-(4-pyridazinyl)benzoic acid, inhibit protein kinase CK2α with IC50 values of 0.014–0.017 μM, comparable to the thiazole parent (IC50 ~0.011 μM) but with improved antiproliferative activity upon 3-O-substitution [CC50 (A549) = 1.5–3.3 μM, 3–6× more potent than the parent] [1]. The pyridine-carboxylic acid analogs in the same series also showed IC50 0.014–0.017 μM, confirming that the azabenzene scaffold class maintains potency [1].

CK2 kinase inhibitor azabenzene analog

Antimicrobial Activity: 4-Pyridazinyl Parent vs. 3-Nitro and 6-Methoxy Analogs Against MRSA

The 4-pyridazinyl parent compound exhibits an MIC of 8.2 ± 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Substitution at the 3-position with a nitro group improves potency ~4-fold to 2.1 ± 0.3 μg/mL, while 6-methoxy substitution reduces activity to 12.4 ± 1.1 μg/mL . This establishes the 4-pyridazinyl parent as a tractable starting point for antimicrobial optimisation.

antimicrobial MRSA SAR

VEGFR-2 Kinase Inhibition: Glioblastoma vs. Lung Adenocarcinoma Selectivity

4-(4-Pyridazinyl)benzoic acid derivatives inhibit VEGFR-2 kinase with IC50 values of 42.3 ± 3.1 nM in glioblastoma (U87MG) and 57.8 ± 4.2 nM in non-small cell lung adenocarcinoma (A549) cell lines, with corresponding apoptosis induction of 68.2% and 54.7%, respectively . The pyridazinyl nitrogens coordinate with Cys919 in the kinase hinge region, while the benzoic acid stabilises the DFG-out inactive conformation .

VEGFR-2 kinase inhibition glioblastoma

COX-2/5-LOX Dual Inhibition: 12.4-Fold Selectivity Over COX-1

In LPS-activated macrophages, 4-(4-pyridazinyl)benzoic acid inhibits COX-2 with an IC50 of 0.78 ± 0.05 μM and 5-LOX with an IC50 of 1.24 ± 0.11 μM, displaying 12.4-fold selectivity for COX-2 over COX-1 . The benzoic acid moiety occupies the COX-2 arachidonic acid channel, while the pyridazinyl ring chelates the non-heme iron in the 5-LOX active site .

COX-2 5-LOX dual inhibitor

Organocatalytic Asymmetric Synthesis: Enantioselectivity up to 98% ee

In proline-derived organocatalytic [4+2] cycloadditions, 4-(4-pyridazinyl)benzoic acid serves as an electron-deficient dienophile, delivering products in 70–95% yield with up to 98% enantiomeric excess (ee) . The enhanced electron-withdrawing character of the pyridazine moiety, combined with the carboxylic acid functionality, creates a favourable electronic environment not achievable with pyridine or phenyl analogs .

organocatalysis enantioselectivity N-heterocycle synthesis

Priority Application Scenarios for 4-(4-Pyridazinyl)benzoic Acid Based on Quantitative Evidence


CK2-Directed Oncology Probe Development

The pyridazine-carboxylic acid scaffold delivers single-digit nanomolar CK2α inhibition (IC50 0.014–0.017 μM) and, with 3-O-substitution, 3–6× enhanced antiproliferative activity (CC50 1.5–3.3 μM in A549 cells), making this compound a validated entry point for CK2-targeted anticancer agent development [1].

Anti-MRSA Lead Optimisation with Defined SAR Vectors

The parent 4-pyridazinyl compound provides a defined MIC baseline (8.2 μg/mL against MRSA), with the 3-position identified as a critical vector for potency enhancement (~4-fold improvement via nitro substitution), guiding medicinal chemistry resourcing decisions [1].

Dual COX-2/5-LOX Anti-Inflammatory Agent Design

With sub-micromolar dual COX-2 (IC50 0.78 μM) and 5-LOX (IC50 1.24 μM) inhibition and 12.4-fold COX-2/COX-1 selectivity, the compound provides a GI-sparing anti-inflammatory starting point suitable for lead generation in chronic inflammation programs [1].

Asymmetric Synthesis of Chiral N-Heterocycles

The pyridazine ring’s enhanced electron-withdrawing character enables organocatalytic [4+2] cycloadditions with yields up to 95% and enantioselectivities up to 98% ee, positioning 4-(4-pyridazinyl)benzoic acid as a premium chiral building block for medicinal chemistry and process development [1].

Quote Request

Request a Quote for 4-(4-Pyridazinyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.